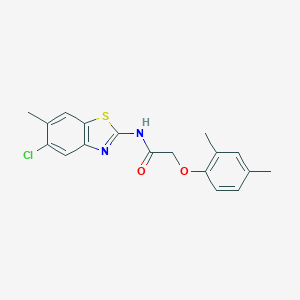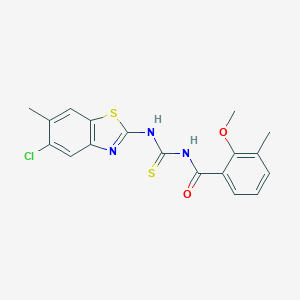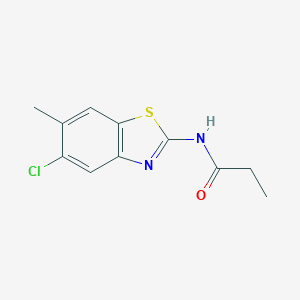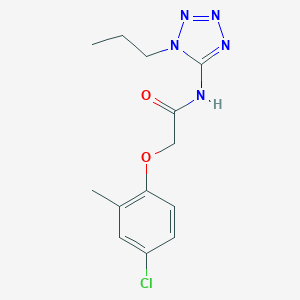![molecular formula C21H20N4O3 B283730 (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE](/img/structure/B283730.png)
(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(4-ethylphenyl)-3,5-pyrazolidinedione is a complex organic compound with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Pyrazolidinedione Moiety: This involves the reaction of hydrazine with a diketone to form the pyrazolidinedione ring.
Coupling Reaction: The final step is the coupling of the methylated benzimidazole with the pyrazolidinedione moiety using a suitable aldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinedione moiety, using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazolidinedione rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and pyrazolidinedione derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.
Medicine
In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving inhibition or activation of these targets, leading to the desired biological or chemical outcome.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities but differ in their functional groups and reactivity.
Pyrazolidinedione Derivatives: Compounds such as phenylbutazone and oxyphenbutazone are similar but have different substituents on the pyrazolidinedione ring.
Uniqueness
The uniqueness of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)PYRAZOLIDINE-3,5-DIONE lies in its combined structural features of benzimidazole and pyrazolidinedione, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H20N4O3 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H20N4O3/c1-4-13-5-8-15(9-6-13)25-20(27)16(19(26)22-25)11-14-7-10-17-18(12-14)24(3)21(28)23(17)2/h5-12H,4H2,1-3H3,(H,22,26)/b16-11- |
Clave InChI |
GPFOIEMXLJPREM-WJDWOHSUSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
SMILES isomérico |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2 |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)
![N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)
![N-(2,2-dimethylpropanoyl)-N'-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B283655.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)


![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)

![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-[(2,4-dimethylphenoxy)acetyl]thiourea](/img/structure/B283673.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea](/img/structure/B283674.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B283675.png)


